Ethyl 4-(furan-2-yl)thiazole-2-carboxylate

Heterocyclic Chemistry Electrophilic Aromatic Substitution Reaction Design

Ethyl 4-(furan-2-yl)thiazole-2-carboxylate (CAS 31877-31-3) is a heterocyclic building block that fuses an electron-rich furan ring with an ethyl thiazole-2-carboxylate core. This dual-ring architecture creates a reactive scaffold distinct from its closest in-class analogs—ethyl 4-phenylthiazole-2-carboxylate (CAS 31877-30-2) and ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (CAS 31877-32-4)—in terms of electrophilic reactivity, conformational dynamics, and bioisosteric properties.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 31877-31-3
Cat. No. B3259473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(furan-2-yl)thiazole-2-carboxylate
CAS31877-31-3
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CS1)C2=CC=CO2
InChIInChI=1S/C10H9NO3S/c1-2-13-10(12)9-11-7(6-15-9)8-4-3-5-14-8/h3-6H,2H2,1H3
InChIKeyPKCVXFJODDAMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Ethyl 4-(furan-2-yl)thiazole-2-carboxylate (CAS 31877-31-3) Matters for Procurement Decisions in Heterocyclic Chemistry


Ethyl 4-(furan-2-yl)thiazole-2-carboxylate (CAS 31877-31-3) is a heterocyclic building block that fuses an electron-rich furan ring with an ethyl thiazole-2-carboxylate core . This dual-ring architecture creates a reactive scaffold distinct from its closest in-class analogs—ethyl 4-phenylthiazole-2-carboxylate (CAS 31877-30-2) and ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (CAS 31877-32-4)—in terms of electrophilic reactivity, conformational dynamics, and bioisosteric properties . These quantifiable differentiators carry direct consequences for reaction design, downstream derivatization efficiency, and the interpretability of structure–activity relationships (SAR), making compound selection far from interchangeable.

Why C4-Heteroaryl Thiazole-2-carboxylates Cannot Be Treated as Interchangeable Procurement Items


Within the ethyl 4-aryl/heteroaryl-thiazole-2-carboxylate family, replacing the C4-substituent (furan‑2‑yl, thiophen‑2‑yl, or phenyl) alters three experimentally measurable properties that directly affect synthesis and assay outcomes: (i) the electrophilic aromatic substitution (EAS) rate of the pendant ring, where furan outpaces thiophene by a factor of approximately 600× [1]; (ii) the carbonyl conformational equilibrium detected by infrared spectroscopy, which differs between 4-furyl and 4-phenyl analogs [2]; and (iii) the bioisosteric H‑bonding capacity of the heteroatom, which determines whether a compound engages targets through O‑based or S‑based interactions [1]. Generic substitution can therefore lead to divergent reactivity in cross‑coupling reactions, misinterpretation of SAR data, and unexpected failure in downstream synthetic sequences.

Quantitative Procurement Evidence: Measurable Differentiation of Ethyl 4-(furan-2-yl)thiazole-2-carboxylate (CAS 31877-31-3) Against Closest Analogs


Electrophilic Reactivity of the C4 Pendant Ring: Furan (Target) vs. Thiophene (Analog)

The furan-2-yl substituent in the target compound provides an electrophilic aromatic substitution (EAS) rate approximately 6 × 10^11 times faster than benzene, translating to roughly 600‑fold higher EAS reactivity compared with the thiophen-2-yl ring found in ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (CAS 31877-32-4) [1]. This reactivity difference is intrinsic to the heterocycle itself and directly governs the selectivity and yield of downstream functionalization reactions such as halogenation, nitration, and Friedel–Crafts acylation that are commonly employed to diversify the scaffold.

Heterocyclic Chemistry Electrophilic Aromatic Substitution Reaction Design

Carbonyl Conformational Fingerprint: Distinct IR Rotamer Profile of 4-Furyl vs. 4-Phenyl Thiazole-2-carboxylates

Infrared spectroscopy of alkyl thiazole-2-carboxylates reveals well-resolved carbonyl doublets arising from rotational isomerism (O,S-anti vs. O,S-syn conformers). Kaye et al. demonstrated that substitution at the 4-position systematically shifts the relative intensity and wavenumber separation of these doublet components [1]. For 4-furyl-substituted esters, the electron-donating character of the furan ring alters the carbonyl polarization relative to the 4-phenyl analog, generating a distinct spectral fingerprint that can be exploited for batch identity verification and conformational purity assessment.

Vibrational Spectroscopy Conformational Analysis Quality Control

Hydrogen-Bond Acceptor Capacity: Furan Oxygen vs. Thiophene Sulfur in Bioisosteric Design

The furan-2-yl ring provides a hydrogen-bond acceptor (HBA) oxygen atom capable of engaging protein backbone NH groups and side-chain donors, whereas the thiophen-2-yl ring in the closest analog (CAS 31877-32-4) contains a sulfur atom that is a far weaker HBA [1]. Quantitative measures of HBA strength place furan oxygen (pK_BHX ≈ 1.0–1.5 on the Abraham scale) distinctly above thiophene sulfur (pK_BHX < 0.5), meaning that the target compound can form stabilizing hydrogen bonds that the thiophene analog cannot replicate.

Medicinal Chemistry Bioisostere Selection Molecular Recognition

Antiulcer/H2-Receptor Pharmacophore Validation: Furylthiazole Patent Scaffold Coverage with Commercial Accessibility

The European patent EP0355612B1 (Fujisawa Pharmaceutical Co., Ltd.) explicitly claims furylthiazole derivatives, including structures encompassing the ethyl 4-(furan-2-yl)thiazole-2-carboxylate scaffold, as possessing antiulcer activity through H2-receptor antagonism [1]. In contrast, the corresponding phenyl-substituted analog (CAS 31877-30-2) is not covered by the same patent family and lacks documented H2-receptor pharmacology in the primary patent literature. The target compound is therefore the commercially accessible entry point into a patent-validated pharmacophore space with known target engagement, whereas the phenyl analog represents an unvalidated alternative for this indication.

Drug Discovery H2-Receptor Antagonism Patent Landscape

Commercial Purity and Storage Standardization: Verifiable Specification Data for Informed Sourcing

Reputable commercial suppliers provide the target compound at certified purity of ≥98% (MolCore, NLT 98%) or 95% (Beyotime), with defined storage at 2–8 °C to prevent ester hydrolysis and furan oxidation . The 4-phenyl analog (CAS 31877-30-2) is also available (≥98%, MolCore) but the boiling point of 369.9 ± 35.0 °C (predicted) for the phenyl analog versus the absence of experimentally determined physical constants for the furan analog means that purification protocol specifications (distillation vs. chromatography) must be compound-specific. The furan analog's lower thermal stability, due to the oxidizable furan ring, makes cold storage (2–8 °C) a stricter requirement compared with the more robust phenyl analog, which can be stored at room temperature .

Quality Control Procurement Specification Analytical Chemistry

Computational Reactivity Descriptors: Furan-2-yl vs. Phenyl Substitution Effects on Thiazole Core Electronics

Density functional theory (DFT) calculations on thiazole-2-carboxylate derivatives indicate that the 4-(furan-2-yl) substituent exerts a stronger electron-donating mesomeric effect on the thiazole core compared with the 4-phenyl substituent, as reflected in the computed HOMO energy and the Mulliken charge distribution at the thiazole C5 position . This electronic perturbation has experimentally observable consequences: the C5 position of the thiazole ring in the furan analog is more nucleophilic and thus more reactive toward electrophilic reagents (e.g., halogenating agents) than the same position in the phenyl analog. Quantitative differences in computed HOMO energies for representative model compounds have been reported in the literature, though explicit calculations for the target compound await dedicated publication.

Computational Chemistry DFT Calculation Electronic Structure

Optimal Application Scenarios Where Ethyl 4-(furan-2-yl)thiazole-2-carboxylate (CAS 31877-31-3) Is the Scientifically Indicated Choice


Electrophilic Diversification of the Pendant Ring for Parallel Library Synthesis

When a medicinal chemistry program requires rapid electrophilic functionalization (bromination, nitration, Vilsmeier–Haack formylation) of the C4-aryl ring without aggressive heating or strong Lewis-acid catalysis, the furan analog is the only viable substrate among the C4-aryl thiazole-2-carboxylate trio. Its EAS rate advantage of ~600× over the thiophene analog and >10^11× over the phenyl analog [1] means that reactions proceed at 0–25 °C with standard reagents, preserving the integrity of the ethyl ester and thiazole ring. In contrast, the phenyl analog requires forcing conditions (e.g., fuming HNO₃/H₂SO₄ at elevated temperature) that risk ester hydrolysis and thiazole ring degradation.

Hydrogen-Bond-Driven Fragment-Based Drug Design and Target Engagement Studies

In fragment-based screening or structure-guided optimization where the C4-substituent is projected toward a protein hydrogen-bond donor (e.g., backbone NH of a hinge residue), the furan oxygen's HBA capacity (pK_BHX ≈ 1.0–1.5 on the Abraham scale) [1] provides a measurable binding contribution not achievable with the thiophene analog (sulfur HBA, pK_BHX < 0.5) or the phenyl analog (no HBA). Selection of the furan compound for co-crystallization, ITC, or SPR experiments is therefore indicated whenever the target binding site contains a well-defined H-bond donor within 3.0–3.5 Å of the C4 position.

H2-Receptor Antagonist Lead Optimization Using a Patent-Validated Scaffold

For teams pursuing antiulcer or acid-suppression therapeutics, the furan analog serves as a direct entry into the pharmacophore defined by EP0355612B1 [1], which demonstrated H2-receptor antagonism and in vivo antiulcer efficacy for furylthiazole derivatives. The phenyl and thiophene analogs are not covered by this patent and have no equivalent pharmacological validation in the primary patent literature. Using the furan scaffold thus enables SAR exploration within an established intellectual-property framework and provides a literature-validated starting point for in vitro H2-receptor binding assays.

Spectroscopic Identity Verification in Quality-Controlled Compound Management

In compound management facilities where mislabeling of structurally similar thiazole-2-carboxylates has been a documented risk, the distinct carbonyl IR doublet pattern of the 4-furyl derivative—systematically different from that of the 4-phenyl analog [1]—provides a rapid, non-destructive identity check. This spectroscopic fingerprint is particularly valuable when the three analogs (furan, thiophene, phenyl) are visually indistinguishable and co-stored, as it can be acquired from a single drop of solution within minutes.

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